
Methyl 5-fluoroquinoline-2-carboxylate
Descripción general
Descripción
Methyl 5-fluoroquinoline-2-carboxylate is a useful research compound. Its molecular formula is C11H8FNO2 and its molecular weight is 205.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-fluoroquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoroquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Functional Group Introduction : The study of 2-bromo-3-fluoroquinolines demonstrates their conversion into 3-fluoroquinoline-2-carboxylic acids and 2-bromo-3-fluoroquinoline-4-carboxylic acids. This suggests applications in introducing functional groups for chemical synthesis (Ondi, Volle, & Schlosser, 2005).
Antibacterial Agent Synthesis : The synthesis of flumequine, an antibacterial agent, from 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, indicates the potential use of Methyl 5-fluoroquinoline-2-carboxylate derivatives in developing antibacterial drugs (Bálint et al., 1999).
Comparative Antibacterial Studies : Research on OPC-17116, a 5-methylated fluoroquinolone, compared its in-vitro activity with other fluoroquinolines and beta-lactams, underscoring its potential as a more effective antibacterial agent (Wise, Andrews, & Brenwald, 1993).
Fluorescence Spectroscopy : A study on mesomeric betaines derived from quinolinium cations and carboxylate anions indicates applications in fluorescence spectroscopic research (Smeyanov, Adams, Hübner, & Schmidt, 2017).
Antibacterial Drug Discovery : The discovery of garenoxacin, a novel des-F(6)-quinolone antibacterial agent, through the synthesis of various quinoline-3-carboxylic acids, highlights the role of such compounds in new drug development (Hayashi, Takahata, Kawamura, & Todo, 2002).
Pharmaceutical Intermediates : The preparation of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids for in vitro and in vivo antibacterial activity showcases the potential of these compounds as pharmaceutical intermediates (Hagen, Domagala, Heifetz, & Johnson, 1991).
Respiratory Pathogen Treatment : Novel quinoline derivatives were designed for treating respiratory tract infections, emphasizing the application of these compounds in targeting specific pathogens (Odagiri et al., 2013).
Propiedades
IUPAC Name |
methyl 5-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)10-6-5-7-8(12)3-2-4-9(7)13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONNBJJOWSFNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoroquinoline-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



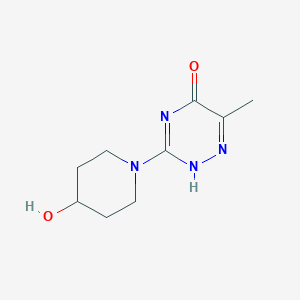
![5-[3-(hydroxymethyl)piperidin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B7951805.png)
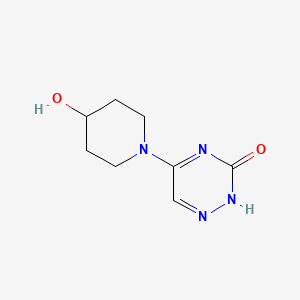
![tert-butyl 4-oxo-7-phenylmethoxyspiro[3H-chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B7951831.png)
![Tert-butyl 4-hydroxy-7-phenylmethoxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B7951834.png)
![1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one](/img/structure/B7951835.png)
![tert-butyl 4-oxo-6-phenylspiro[3H-chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B7951846.png)
![Tert-butyl 7-ethoxy-4-hydroxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7951850.png)
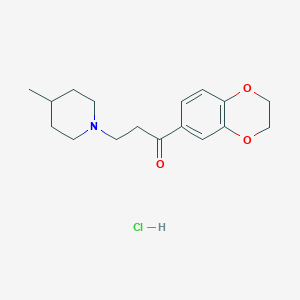
![Tert-butyl 6-bromo-8-ethyl-4-hydroxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7951864.png)
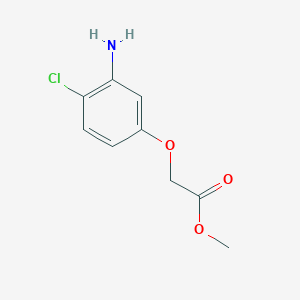
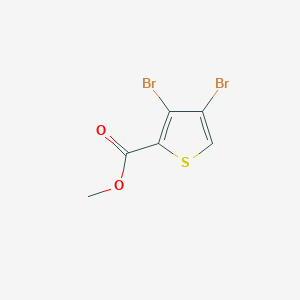
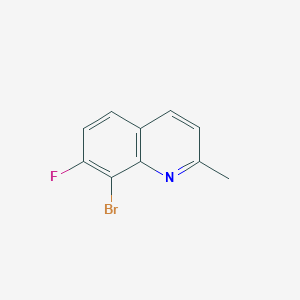
![2-Chloropyrido[3,4-b]pyrazine](/img/structure/B7951900.png)